molecular formula C18H12Cl2F2N4O2 B4372984 N~3~,N~4~-BIS(3-CHLORO-4-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

N~3~,N~4~-BIS(3-CHLORO-4-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

Cat. No.: B4372984
M. Wt: 425.2 g/mol
InChI Key: NAVJUKJYZKTFJL-UHFFFAOYSA-N
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Description

N,N’-bis(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide is a synthetic compound characterized by the presence of chloro and fluoro substituents on phenyl rings, a pyrazole core, and dicarboxamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of Chloro and Fluoro Substituents: The phenyl rings with chloro and fluoro substituents can be introduced via electrophilic aromatic substitution reactions.

    Formation of Dicarboxamide: The final step involves the reaction of the pyrazole derivative with chloro and fluoro-substituted aniline derivatives under amide coupling conditions, typically using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of amines.

    Substitution: The chloro and fluoro substituents on the phenyl rings can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the chloro or fluoro groups.

Scientific Research Applications

N,N’-bis(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N,N’-bis(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl rings can enhance binding affinity through halogen bonding, while the pyrazole core can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(3-chloro-4-fluorophenyl)-P-methylphosphonic diamide: Similar structure with phosphonic diamide functionality.

    3-chloro-4-fluorophenylboronic acid: Contains the same chloro and fluoro substituents on the phenyl ring but with boronic acid functionality.

Uniqueness

N,N’-bis(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide is unique due to its combination of a pyrazole core with dicarboxamide functionalities and chloro and fluoro substituents. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

3-N,4-N-bis(3-chloro-4-fluorophenyl)-1-methylpyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2F2N4O2/c1-26-8-11(17(27)23-9-2-4-14(21)12(19)6-9)16(25-26)18(28)24-10-3-5-15(22)13(20)7-10/h2-8H,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVJUKJYZKTFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~3~,N~4~-BIS(3-CHLORO-4-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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N~3~,N~4~-BIS(3-CHLORO-4-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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N~3~,N~4~-BIS(3-CHLORO-4-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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N~3~,N~4~-BIS(3-CHLORO-4-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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N~3~,N~4~-BIS(3-CHLORO-4-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 6
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N~3~,N~4~-BIS(3-CHLORO-4-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

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